N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-5-4-6-16(9-15)14-28(24,25)22-17-10-21-23(11-17)12-18-13-26-19-7-2-3-8-20(19)27-18/h2-11,18,22H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWUUDAKWSWJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with potential biological activities. This article discusses its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
Molecular Formula: C22H24N4O4S
Molecular Weight: 428.52 g/mol
IUPAC Name: N-[1-(2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)pyrazol-4-yl]-1-(m-tolyl)methanesulfonamide
The compound features a pyrazole ring and a sulfonamide group, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds with pyrazole structures exhibit significant anticancer properties. For example, studies have shown that derivatives of diarylpyrazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of cell cycle progression .
Table 1: Anticancer Activity of Pyrazole Derivatives
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against a range of microorganisms, including bacteria and fungi. The exact activity of this compound against specific pathogens remains to be fully elucidated but aligns with the general trend observed in related compounds .
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that while some compounds displayed potent cytotoxicity, others were non-toxic at therapeutic concentrations. This highlights the importance of assessing cytotoxicity in drug discovery processes involving pyrazoles .
Antiparasitic Potential
Another area of interest is the antiparasitic activity of pyrazole derivatives. Research has shown that certain pyrazoles can effectively target protozoan parasites responsible for diseases such as Chagas disease and leishmaniasis. The potential for this compound to demonstrate similar effects warrants further investigation .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activity. For instance, sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole and benzo[d]dioxin moieties may enhance the interaction with biological targets involved in tumor growth and proliferation.
Case Study : A series of sulfonamide derivatives were synthesized and tested against human cancer cell lines such as HCT-116 and MCF-7. The results showed a significant reduction in cell viability, indicating that modifications to the sulfonamide structure can lead to enhanced anticancer activity .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, sulfonamides are known to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes.
Research Findings : A study explored the synthesis of new sulfonamides that inhibit α-glucosidase and acetylcholinesterase. These compounds demonstrated significant inhibitory activity, suggesting that N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide could be developed for treating conditions like Type 2 diabetes mellitus and Alzheimer’s disease .
Applications in Drug Development
Given its structural complexity and biological activity, this compound has potential applications in:
- Anticancer Drugs : Targeting specific cancer cell lines through tailored modifications to enhance efficacy.
- Enzyme Inhibitors : Developing drugs for metabolic disorders or neurodegenerative diseases by inhibiting key enzymes.
Q & A
Q. What are the critical steps and reagents for synthesizing this sulfonamide-pyrazole-dioxin hybrid compound?
The synthesis involves nucleophilic substitution reactions under controlled conditions. Key steps include:
- Coupling of the dihydrobenzo[d][1,4]dioxin moiety with the pyrazole ring using bases like triethylamine or sodium hydroxide to deprotonate intermediates .
- Sulfonamide group introduction via reaction with methanesulfonyl chloride or derivatives in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Infrared Spectroscopy (IR) : Identification of sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and aromatic C-H bonds .
- X-ray crystallography : For resolving 3D molecular packing and intramolecular interactions (e.g., hydrogen bonding) using SHELXL refinement .
Q. How does the compound’s structure influence its physicochemical properties?
The hybrid structure combines:
- Hydrophobic dihydrobenzo[d][1,4]dioxin and m-tolyl groups , contributing to low aqueous solubility (logP ~3.5 predicted).
- Polar sulfonamide and pyrazole moieties , enabling hydrogen bonding with biological targets .
- Rigid conformation due to intramolecular hydrogen bonds between the sulfonamide oxygen and pyrazole N-H, stabilizing the structure .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s structure-activity relationships (SAR)?
- Functional group modifications : Synthesize analogs by replacing the m-tolyl group with fluorinated or electron-withdrawing substituents to assess bioactivity changes .
- Biological assays : Use high-throughput screening against enzyme targets (e.g., cyclooxygenase-2) to correlate substituent effects with inhibition potency .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. What challenges arise during crystallographic refinement of this compound, and how can they be resolved?
Common issues include:
- Disordered solvent molecules : Mask problematic regions using SQUEEZE in PLATON during SHELXL refinement .
- Twinning : Apply TWIN laws in SHELXL or use non-linear scaling to improve data quality .
- Hydrogen bonding ambiguity : Use neutron diffraction or DFT-calculated hydrogen positions to refine geometries .
Q. How should researchers address contradictory bioactivity data across different assays?
Contradictions may arise from:
- Purity variations : Re-characterize batches via LC-MS and repeat assays under standardized conditions .
- Off-target effects : Perform selectivity profiling against related enzymes (e.g., COX-1 vs. COX-2) .
- Solubility limitations : Optimize assay buffers with co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-20) .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Molecular dynamics (MD) simulations : Study solvation effects on reaction pathways using explicit solvent models (e.g., TIP3P water) .
- Retrosynthetic analysis : Employ AI-driven tools (e.g., IBM RXN) to propose feasible synthetic routes for derivatives .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?
Strategies include:
- Prodrug design : Introduce hydrolyzable esters or phosphate groups to the sulfonamide moiety .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
Methodological Considerations
- Data Validation : Cross-reference crystallographic data (CCDC deposition codes) with computational models to resolve structural ambiguities .
- Reproducibility : Document reaction conditions (e.g., temperature, solvent ratios) meticulously, as minor variations can drastically alter yields .
- Ethical Sourcing : Avoid commercial databases like BenchChem; instead, use PubChem or crystallographic repositories for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
